5-Methylcytosine

Descripción

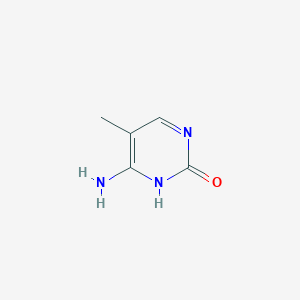

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-5-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSASMSXMSNRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58366-64-6 (mono-hydrochloride) | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203948 | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.5 mg/mL | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-01-8 | |

| Record name | 5-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylcytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R795CQT4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Functions and Regulatory Roles of 5 Methylcytosine

Transcriptional Regulation and Gene Expression Modulation

In DNA, 5mC is a fundamental epigenetic modification that significantly impacts gene transcription. Its influence varies depending on its location within the gene structure, particularly in relation to promoter regions and gene bodies. nih.govnih.gov

Promoter Region 5-Methylcytosine and Gene Silencing (e.g., CpG Islands)

Methylation of cytosines in promoter regions, especially within CpG islands (CGIs), is strongly associated with transcriptional repression and gene silencing. epigenie.comencyclopedia.pubnih.govtaylorandfrancis.com CGIs are DNA regions typically at least 200 bp long with a GC content greater than 50% and an observed-to-expected CpG ratio exceeding 0.6. epigenie.compnas.org Approximately 70% of gene promoters contain a CpG island. nih.gov In somatic cells, promoter regions of coding genes are usually unmethylated, facilitating an open chromatin state and accessibility for transcription factors. nih.gov Conversely, hypermethylation of CGIs in promoter regions is a well-established mechanism for stable, long-term transcriptional silencing, playing vital roles in processes such as genomic imprinting and X-chromosome inactivation. epigenie.comnih.govpnas.org The causal link between DNA methylation and gene silencing is complex and can involve the recruitment of repressive chromatin modifiers. nih.gov

Gene Body this compound and Transcriptional Outcomes

While promoter methylation is generally associated with repression, the presence of 5mC within the gene body (the transcribed region of a gene) is often positively correlated with gene expression. nih.govpnas.org Studies have shown that 5mC in gene bodies is associated with active transcription. nih.gov The exact mechanisms by which gene body methylation influences transcription are still being investigated, but it may be involved in regulating transcriptional elongation, preventing aberrant transcription initiation within the gene body, or influencing alternative splicing. nih.govresearchgate.net

Influence of this compound on Transcription Factor Binding

DNA methylation can influence transcription factor (TF) binding through both direct and indirect mechanisms. epigenie.comnih.govtaylorandfrancis.com Direct interference occurs when the presence of a methyl group on a cytosine within a TF binding site physically blocks the binding of the transcription factor. epigenie.comnih.govtaylorandfrancis.com Indirectly, 5mC can recruit methyl-CpG-binding domain (MBD) proteins, such as MeCP2, which in turn recruit other proteins that modify chromatin structure and repress transcription. epigenie.comnih.govresearchgate.net While some transcription factors are sensitive to methylation at their binding sites, others may not be affected or can even be preferentially bound by methylated DNA in specific contexts. portlandpress.com

Post-Transcriptional Regulation via RNA this compound

Beyond its role in DNA, this compound is also a prevalent modification in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and non-coding RNAs. oup.comfrontiersin.orgcsic.esoup.com RNA 5mC (m5C) modification is a crucial epitranscriptomic mark that influences gene expression at the post-transcriptional level. frontiersin.orgcsic.esnih.gov This modification is dynamically regulated by "writer" (methyltransferase), "eraser" (demethylase), and "reader" (binding protein) proteins. oup.comfrontiersin.orgaging-us.com

Regulation of Messenger RNA Stability

m5C modification has been shown to play a role in regulating mRNA stability. oup.comaging-us.comelifesciences.orgnih.govijbs.comnih.gov Specific m5C "reader" proteins, such as YBX1, can bind to m5C-modified mRNAs and recruit other factors that influence mRNA degradation or stabilization. elifesciences.orgnih.govijbs.comtandfonline.com For instance, YBX1 has been shown to stabilize certain mRNAs, contributing to various biological processes and disease development. nih.govijbs.com

Control of Messenger RNA Nuclear Export

m5C modification is also involved in controlling the nuclear export of mRNA. oup.comelifesciences.orgnih.govnih.govpnas.org The m5C reader protein ALYREF (Aly/REF export factor) has been identified as a key player in this process. oup.comelifesciences.orgnih.govtandfonline.comnih.gov ALYREF can recognize and bind to m5C sites in mRNA, facilitating their transport from the nucleus to the cytoplasm. oup.comelifesciences.orgnih.govtandfonline.comnih.gov This regulated export is essential for proper gene expression and cellular function. elifesciences.orgpnas.org

Here is a table summarizing some of the key proteins involved in RNA m5C modification and their roles:

| Protein Family/Name | Role in m5C Modification | Function | Reference(s) |

| NSUN Family (NSUN1-7) | "Writer" (Methyltransferase) | Catalyzes m5C formation in various RNAs | frontiersin.orgnih.govaging-us.com |

| TRDMT1 (DNMT2) | "Writer" (Methyltransferase) | Catalyzes m5C formation in tRNAs and microRNAs | frontiersin.orgnih.govfrontiersin.org |

| TET Family (TET1-3) | "Eraser" (Demethylase) | Oxidizes 5mC to 5hmC (in RNA) | aging-us.comnih.gov |

| ALKBH1 | "Eraser" (Demethylase) | Involved in demethylation (in RNA) | aging-us.comfrontiersin.org |

| ALYREF | "Reader" (Binding Protein) | Mediates mRNA nuclear export | oup.comelifesciences.orgnih.govtandfonline.comnih.gov |

| YBX1 | "Reader" (Binding Protein) | Regulates mRNA stability and translation | nih.govelifesciences.orgnih.govijbs.comtandfonline.comfrontiersin.org |

| RAD52 | "Reader" (Binding Protein) | Involved in DNA damage repair, binds m5C RNA | frontiersin.orgfrontiersin.org |

| SRSF2 | "Reader" (Binding Protein) | Influences RNA splicing, binds m5C RNA | frontiersin.orgnih.gov |

| FMRP | "Reader" (Binding Protein) | Binds m5C RNA | frontiersin.org |

| YBX2 | "Reader" (Binding Protein) | Binds m5C RNA | frontiersin.orgijbs.com |

Modulation of Protein Translation Efficiency

This compound modification in RNA, specifically messenger RNA (mRNA) and transfer RNA (tRNA), has been implicated in modulating protein translation efficiency. In tRNA, m5C modifications, often found in the variable regions and anticodon loops, are crucial for stabilizing tRNA secondary structure and regulating codon identification and aminoacylation, which in turn impacts translation accuracy and efficiency. oup.comoup.com Studies have shown that m5C in tRNA can enhance the translation efficiency of specific codons. embopress.orgwellcomeopenresearch.org For instance, in Caenorhabditis elegans, m5C loss impacts the decoding of certain leucine (B10760876) and proline codons, leading to reduced translation efficiency, particularly under heat stress conditions. embopress.org

In mRNA, the impact of m5C on translation efficiency appears to be dependent on the location of the modification. While some studies suggest a negative correlation between m5C abundance in the coding sequence (CDS) and translation efficiency, modifications in the 3' untranslated region (UTR) may positively correlate with translation efficiency. nih.gov Proteins like YBX1 have been identified to recognize m5C-modified mRNA, potentially influencing their stability and translation. nih.gov

Impact on Alternative Splicing

This compound, particularly in the context of DNA methylation, has been linked to the regulation of alternative splicing. Intragenic DNA methylation can influence the binding of regulatory proteins, such as CTCF, which in turn affects the rate of RNA polymerase II elongation and consequently alternative splicing outcomes. nih.govembopress.orgucla.edu Studies on the human CD45 gene, for example, have shown that intragenic 5mC can lead to the eviction of CTCF, promoting exon exclusion, while oxidized forms of 5mC, like 5-hydroxymethylcytosine (B124674) (5hmC) and 5-carboxylcytosine (5caC), are associated with alternative exon inclusion by facilitating CTCF association. nih.govembopress.org This highlights a dynamic interplay between 5mC, its oxidized derivatives, and DNA-binding proteins in regulating alternative splicing.

Biogenesis and Function of Non-coding RNAs (e.g., tRNAs, rRNAs, miRNAs, eRNAs)

This compound is a prevalent modification in various non-coding RNAs (ncRNAs), including tRNAs, ribosomal RNAs (rRNAs), microRNAs (miRNAs), and enhancer RNAs (eRNAs). oup.commagtechjournal.comnih.gov In tRNAs, m5C contributes to their stability, structure, and function in protein synthesis. oup.comoup.comnih.govmagtechjournal.com Ribosomal RNAs also contain m5C modifications, which are important for ribosome assembly and the structural stability of the rRNA-tRNA-mRNA complex. magtechjournal.comtandfonline.comcsic.es For example, NSUN1 methylates specific cytosine residues in human 28S rRNA and is involved in ribosome biogenesis. oup.comoup.com While less abundant than in tRNAs and rRNAs, m5C has also been detected in other ncRNAs like miRNAs and eRNAs, suggesting potential roles in their biogenesis and function, although these are less well-characterized. oup.commagtechjournal.comnih.gov

Chromatin Structure and Dynamics Modulation

DNA methylation, primarily occurring as this compound at CpG dinucleotides in mammals, is a key epigenetic mark that significantly influences chromatin structure and dynamics. nih.govnih.govresearchgate.netmdpi.com

Association with Heterochromatin Formation and Repressive Chromatin States

High levels of DNA methylation, particularly in CpG-rich regions, are strongly associated with the formation of heterochromatin and transcriptionally repressive chromatin states. nih.govbiologists.comresearchgate.netbio-rad.com Methylated DNA can recruit methyl-CpG-binding proteins (MBD proteins), which in turn interact with corepressor complexes, including histone deacetylases (HDACs) and chromatin remodeling complexes. nih.govactivemotif.com These interactions lead to chromatin condensation and reduced accessibility of the DNA to transcription factors, resulting in gene silencing. bio-rad.comnih.govactivemotif.com Repetitive genomic regions and transcriptionally silent genes are often found in highly condensed heterochromatin marked by high DNA methylation levels and repressive histone modifications like H3K9me3, H3K27me3, and H4K20me3. nih.govresearchgate.net

Influence on Nucleosome Positioning and Stability

DNA methylation can influence nucleosome positioning and stability. While the direct impact of 5mC on chromatin structure is still being investigated, studies suggest that methylation can alter the mechanical properties of DNA, potentially affecting its wrapping around histones. researchgate.netbiorxiv.orgnih.gov Molecular dynamics simulations have indicated that methylation can induce changes in DNA geometry, leading to altered interactions with the histone octamer and affecting nucleosome stability. biorxiv.orgplos.org The position of methylated CpG sites within the nucleosome can differentially impact stability, with major groove methylations being potentially better tolerated than minor groove methylations. plos.org Furthermore, some studies suggest that DNA methylation patterns, even in linker regions, can contribute to nucleosome positioning. researchgate.net

Interplay with Histone Modifications in Chromatin Remodeling

The interplay between DNA methylation and histone modifications is crucial for dynamic chromatin remodeling and gene regulation. oup.comnih.govbio-rad.comnih.govcenmed.commdpi.comfrontiersin.org DNA methylation can influence the deposition and recognition of specific histone modifications, and vice versa. nih.govbiologists.combio-rad.com For instance, DNA methylation can lead to the recruitment of enzymes that methylate histones, reinforcing repressive chromatin states. bio-rad.com Conversely, some histone modifications can influence DNA methylation patterns. This intricate crosstalk between DNA methylation and histone modifications, along with the action of chromatin remodeling complexes, collectively determines the accessibility of the genome and regulates gene expression. mdpi.comnih.govmdpi.com Proteins like UHRF1 act as mediators, linking histone modifications and DNA methylation to ensure the maintenance of methylation patterns during DNA replication. frontiersin.org

Impact on Chromatin Accessibility and Configuration

DNA methylation, particularly 5mC, significantly influences chromatin structure and accessibility. The presence of 5mC, especially in CpG islands located near gene promoters, is generally associated with transcriptional repression and a condensed chromatin state. epigenie.comgenomeme.ca This can occur through several mechanisms, including directly interfering with the binding of transcription factors that require unmethylated DNA motifs for recognition. frontiersin.orgepigenie.com Additionally, 5mC can recruit methyl-CpG binding domain (MBD) proteins, such as MeCP2, MBD1, MBD2, and MBD4, which in turn recruit protein complexes that promote chromatin condensation and transcriptional silencing. epigenie.comnih.govneb.comtandfonline.com

Conversely, the oxidation product 5hmC is often associated with active gene transcription and a more open chromatin configuration. mdpi.comfrontiersin.org While 5mC tends to be enriched in heterochromatin, which is associated with gene silencing, 5hmC is highly enriched in euchromatin, particularly in regions of actively transcribed genes. mdpi.com Studies suggest that 5hmC can influence chromatin structure by reducing the binding affinity of proteins like MeCP2 compared to 5mC. nih.govtandfonline.comportlandpress.com This reduced affinity may facilitate a more relaxed chromatin state, increasing DNA accessibility for transcription factors and the transcriptional machinery. frontiersin.orgtandfonline.comportlandpress.com The dynamic changes in the 5mC/5hmC ratio throughout the cell cycle may also influence chromatin organization and gene transcription, particularly in the G1 phase, which is considered a key window for cell fate determination. nih.gov

Developmental Programming and Cell Fate Determination

This compound plays a pivotal role in developmental programming and the intricate processes of cell fate determination. The establishment and maintenance of specific DNA methylation patterns are essential for orchestrating the precise changes in gene expression that define different cell types and tissues during development. epigenie.commdpi.complos.orgdiagenode.com

Roles in Embryonic Development and Zygotic Reprogramming

DNA methylation undergoes dramatic and dynamic changes during embryonic development, including waves of reprogramming that are critical for establishing pluripotency and lineage specification. frontiersin.orgnih.govnih.govoup.comfrontiersin.orgtermedia.pl Following fertilization, the paternal and maternal genomes undergo significant epigenetic remodeling. nih.govoup.comfrontiersin.org The paternal genome is rapidly and actively demethylated, partly through the action of TET enzymes oxidizing 5mC to 5hmC. nih.govoup.comfrontiersin.org The maternal genome, while initially protected from rapid demethylation, also undergoes changes. frontiersin.org This reprogramming is crucial for erasing parental epigenetic marks and establishing a state of totipotency in the zygote. frontiersin.orgnih.gov

De novo DNA methyltransferases, such as DNMT3A and DNMT3B, are responsible for establishing new methylation patterns during embryonic development. frontiersin.orgmdpi.com DNMT3B is particularly active in early embryos, while DNMT3A plays a significant role in later embryonic development and cell differentiation. frontiersin.org The maintenance of these established methylation patterns through cell divisions is primarily carried out by DNMT1. frontiersin.org The precise coordination of de novo methylation, maintenance methylation, and active demethylation by TET enzymes is essential for the successful progression of embryogenesis and the proper activation of the zygotic genome. frontiersin.orgfrontiersin.org Abnormalities in this epigenetic reprogramming can lead to developmental defects. frontiersin.org

Regulation of Cellular Pluripotency and Differentiation Processes

5mC is a key regulator of cellular pluripotency and the subsequent processes of differentiation. Pluripotent stem cells, such as embryonic stem cells (ESCs), exhibit unique DNA methylation landscapes, including significant levels of non-CpG methylation (mCH). frontiersin.org While CpG methylation in promoter regions is typically associated with gene silencing, the role of mCH in pluripotency is still being investigated. frontiersin.orgepigenie.com

During differentiation, significant changes in DNA methylation patterns occur, contributing to the silencing of pluripotency-associated genes and the activation of lineage-specific genes. epigenie.commdpi.com The dynamic turnover of 5mC, mediated by the balance between DNMTs and TET enzymes, is crucial for these cell fate transitions. frontiersin.orgnih.govnih.gov TET enzymes, particularly TET1 and TET2, are highly expressed in ESCs and play roles in maintaining pluripotency while also being involved in the demethylation of regulatory regions associated with developmental pathways during differentiation. frontiersin.orgportlandpress.comnih.gov The conversion of 5mC to 5hmC at specific loci can lead to changes in chromatin structure and accessibility, facilitating the binding of transcription factors that drive differentiation. portlandpress.comtermedia.pl Resetting DNA methylation profiles is also an important aspect of induced pluripotency, where somatic cells are reprogrammed into a pluripotent state. termedia.pl

Contributions to Organogenesis and Tissue-Specific Gene Expression

The establishment of tissue-specific gene expression patterns, a hallmark of organogenesis, is heavily influenced by DNA methylation. epigenie.comfrontiersin.orgingentaconnect.com While housekeeping genes often have unmethylated CpG islands at their promoters, allowing for constitutive expression, the methylation of CpG islands in the promoters of tissue-specific genes is a common mechanism for their silencing in inappropriate cell types. frontiersin.orgepigenie.com

The landscape of 5mC and its oxidized derivative, 5hmC, exhibits tissue-specific patterns. mdpi.comfrontiersin.orgneb.comnih.govplos.org Studies have shown that 5hmC is particularly enriched in gene bodies and can positively correlate with gene expression levels in a tissue-specific manner. mdpi.comneb.comnih.govplos.org Tissue-specific differentially-hydroxymethylated regions (tsDhMRs) have been identified, which are thought to regulate the expression of nearby genes involved in tissue-specific functions. nih.gov These regions are often enriched with binding sites for tissue-specific transcription factors, suggesting a coordinated effort between epigenetic modifications and transcription factors in establishing tissue identity. nih.govplos.org The dynamic changes in 5mC levels throughout embryonic development also show a clear dependence on the developmental stage and can be tissue-specific. ingentaconnect.com

Significance in Neurodevelopmental Processes

This compound and its derivatives are of particular significance in neurodevelopment. The brain exhibits high levels of 5hmC, and both 5mC and 5hmC play crucial roles in regulating gene expression during neuronal development and function. mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.net

DNA methylation is essential for proper neurogenesis in both developing and adult brains. frontiersin.orgnih.gov The levels of 5hmC increase during neuronal differentiation and are associated with genes critical for neuronal function. mdpi.comfrontiersin.orgfrontiersin.org TET enzymes, which generate 5hmC from 5mC, are dynamically expressed during embryonic and adult neurogenesis and are required for various aspects of neural progenitor cell biology and neuronal activity. frontiersin.orgresearchgate.net The specific patterns of 5hmC acquired during development are considered critical for normal neurodevelopment and the function of the adult brain. frontiersin.orgnih.gov Dysregulation of 5mC and 5hmC patterns has been implicated in neurodevelopmental disorders such as schizophrenia and other neurological conditions. mdpi.comfrontiersin.orgnih.govfrontiersin.org

Genome Stability and Integrity Maintenance

This compound also contributes to maintaining genome stability and integrity. DNA methylation plays a role in silencing transposable elements and repetitive DNA sequences, which if active, can lead to genomic instability through insertions and rearrangements. epigenie.comfrontiersin.org Approximately 60% of the human genome consists of repetitive DNA, much of which is kept inactive partly through DNA methylation. epigenie.com

While DNA methylation is generally associated with stability, the processes of methylation and demethylation are dynamic and involve complex enzymatic pathways. frontiersin.orgmdpi.comfrontiersin.orgnih.gov The maintenance of existing methylation patterns during DNA replication by DNMT1 is crucial for epigenetic inheritance and preventing the loss of methylation marks that could impact genome stability. frontiersin.orgfrontiersin.orgnih.gov Furthermore, components of the DNA methylation machinery, such as the methyl-CpG binding protein MED1 (also known as MBD4), have been shown to possess glycosylase activity involved in base excision repair, particularly at CpG sites. pnas.org This suggests a direct link between DNA methylation and DNA repair pathways that help maintain genome integrity. pnas.orgnih.gov Defects in DNA methylation or its mediators can contribute to genome instability, which is often observed in various human diseases, including cancer. frontiersin.orgfrontiersin.orgijbs.com The dynamic nature of 5mC and its oxidized forms, and their involvement in both silencing potentially disruptive elements and interacting with DNA repair mechanisms, highlights the multifaceted role of this modification in safeguarding the genome. frontiersin.orgnih.gov

Suppression of Transposable Elements and Repetitive Sequences

One of the well-established functions of DNA methylation, particularly 5mC, is the transcriptional silencing of transposable elements (TEs) and repetitive sequences in many organisms. bmbreports.orgmdpi.comnih.gov These elements constitute a significant portion of eukaryotic genomes and their uncontrolled activity can lead to genomic instability. bmbreports.orgnih.gov DNA methylation acts as a host defense mechanism to suppress the proliferation and detrimental consequences of TEs. nih.gov This epigenetic suppression contributes not only to silencing transcription but also to the formation of heterochromatic regions of the genome. mdpi.com Studies have shown that DNA methyltransferase I (DNMT1)-dependent DNA methylation is enriched at certain retrotransposons, and the methylation dynamics of human TEs are linked to their repression. bmbreports.org

Involvement in DNA Repair Pathways and Mechanisms

This compound is involved in DNA repair pathways, particularly in the context of active DNA demethylation. The removal of 5mC can occur through processes that utilize components of DNA repair machinery. The ten-eleven translocation (TET) family of enzymes oxidizes 5mC to 5-hydroxymethylcytosine (5hmC), which can be further oxidized to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). frontiersin.orgfrontiersin.orgnih.govoup.com These oxidized forms can then be converted back to unmodified cytosine through the action of Thymine (B56734) DNA Glycosylase (TDG) and the base excision repair (BER) pathway. frontiersin.orgfrontiersin.orgnih.gov BER is a crucial DNA repair pathway that normally handles damaged and mispaired bases and is also required for active DNA demethylation. pnas.orgmdpi.com In plants, DNA glycosylases like DEMETER (DME) initiate BER by excising 5mC, allowing for its replacement with unmethylated cytosine. pnas.org Deamination of 5mC to thymine can also occur, resulting in a G:T mismatch that can be recognized and repaired by mismatch repair (MMR) mechanisms. oup.comwikipedia.org

Response to DNA Damage and Oxidative Stress

DNA methylation is intertwined with the response to DNA damage and oxidative stress. Oxidative damage can occur to modified DNA constituents, including 5mC. nih.gov The hydrophobic methyl group of 5mC is susceptible to attack by reactive oxygen species (ROS). nih.gov Oxidation of 5mC can lead to the formation of 5hmC and 5fC, which are recognized as DNA base damage in organisms like E. coli. biorxiv.orgelifesciences.org Studies have shown that the introduction of a eukaryotic-like 5mC system into E. coli leads to increased sensitivity to oxidative stress, partly due to increased formation of reactive oxygen in the presence of 5mC. biorxiv.orgbiorxiv.org This suggests that 5mC can be a hotspot for mutations under oxidative stress conditions. nih.gov The interplay between DNA methylation and oxidative stress is also observed in disease contexts, such as myelodysplastic syndrome, where correlations between 5mC levels and oxidative stress markers have been found. mdpi.com

Epigenetic Inheritance and Transgenerational Effects

This compound plays a significant role in epigenetic inheritance, contributing to the stable propagation of epigenetic patterns across cell divisions and, in some cases, across generations. thegreerlab.comfrontiersin.org

Mechanisms of this compound Pattern Propagation during DNA Replication

The maintenance of 5mC patterns during DNA replication is crucial for the faithful inheritance of epigenetic information. This process is primarily carried out by maintenance DNA methyltransferases, such as DNMT1 in mammals. frontiersin.orgwikipedia.orgnih.gov During the S phase of the cell cycle, DNMT1 is recruited to the replication fork and recognizes hemimethylated DNA (where only the parental strand is methylated). frontiersin.orgnih.gov It then methylates the newly synthesized daughter strand, effectively copying the methylation pattern from the parental strand. frontiersin.orgnih.gov This semi-conservative mechanism ensures that 5mC marks are largely preserved through successive cell divisions. thegreerlab.comnih.govopenaccessgovernment.org However, oxidized forms of 5mC are poor substrates for DNMT1, which can lead to lower fidelity in 5mC patterns after replication. frontiersin.orgnih.gov

Heritability of this compound Marks Across Generations

While significant epigenetic reprogramming, including demethylation, occurs during gametogenesis and early embryonic development in mammals, some 5mC marks can escape this erasure and be transmitted across generations. thegreerlab.comwikipedia.orgwikipedia.orgmdpi.com This phenomenon contributes to transgenerational epigenetic inheritance. nih.govwikipedia.orgnih.gov Examples include the imprinting of gene promoters and mobile DNA elements like transposons, where specific methylation patterns are maintained in either the maternal or paternal genome and passed on to offspring. thegreerlab.comnih.gov Studies in various organisms, including plants and stickleback fish, provide evidence for the heritability and stability of DNA methylation across multiple generations. nih.govmdpi.comnih.gov The mechanisms underlying the escape from demethylation during reprogramming and the faithful re-establishment of these marks are areas of ongoing research. thegreerlab.comwikipedia.org

Involvement in Specific Biological Processes

Beyond its roles in genome stability and inheritance, this compound is involved in a wide array of specific biological processes. These include transcriptional regulation, where methylation in gene promoters typically represses gene expression, while methylation within gene bodies can be associated with active transcription. thermofisher.comopenaccessgovernment.org 5mC is also implicated in genomic imprinting, X-chromosome inactivation, and the maintenance of pluripotency. thermofisher.comfrontiersin.orgnih.gov Furthermore, altered 5mC patterns are associated with various disease states, including cancer and neurological disorders. thermofisher.comfrontiersin.orgnih.gov

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6035 |

| Cytosine | 597 |

| Guanine (B1146940) | 691 |

| Adenine | 190 |

| Thymine | 1135 |

| 5-Hydroxymethylcytosine | 6036 |

| 5-Formylcytosine | 12134703 |

| 5-Carboxylcytosine | 12134704 |

Data Table: Summary of this compound Functions

| Biological Process/Role | Key Mechanism(s) Involved | Associated Factors/Pathways |

| Suppression of Transposable Elements | Transcriptional silencing, formation of heterochromatin | DNA Methyltransferases (DNMTs) |

| Involvement in DNA Repair | Active demethylation via oxidation and BER, repair of deamination-induced mismatches | TET enzymes, TDG, BER pathway, MMR pathway, DNA glycosylases |

| Response to DNA Damage/Oxidative Stress | Susceptibility to oxidation, formation of oxidized derivatives recognized as damage | Reactive Oxygen Species (ROS), TET enzymes, BER pathway |

| Epigenetic Inheritance (Replication) | Maintenance methylation copying patterns to daughter strands | DNMT1, UHRF1 |

| Epigenetic Inheritance (Transgenerational) | Escape from demethylation during reprogramming, maintenance of specific marks in germline | DNMTs, TET enzymes, parental imprinting |

| Transcriptional Regulation | Repression at promoters, association with active transcription in gene bodies | Transcription factors, chromatin modifiers |

| Genomic Imprinting | Establishment and maintenance of parent-of-origin specific methylation patterns | DNMTs |

| X-chromosome Inactivation | Establishment of repressive methylation on one X chromosome in females | DNMTs |

| Pluripotency Maintenance | Regulation of gene expression networks in stem cells | DNMTs, TET enzymes |

Regulation of Cellular Metabolism (e.g., Lipid Metabolism)

5mC methylation plays a significant role in regulating cellular metabolism, including lipid metabolism. frontiersin.orgcenmed.com It precisely regulates the expression of genes involved in lipid synthesis, transport, and catabolism at the transcriptional level. mdpi.comnih.gov This regulation affects the rates of lipid production, transport, and catabolism, thereby maintaining intracellular lipid homeostasis. mdpi.com

Research highlights a significant association between 5mC modification and lipid metabolism, particularly in adipose tissue. mdpi.com Studies have shown that suppressing NSUN2, a key 5mC methyltransferase, can promote lipid accumulation in preadipocytes by accelerating cell cycle progression during mitotic clonal expansion. mdpi.com Furthermore, the ALYREF export factor facilitates the transport of YBX2, which has elevated 5mC levels, from the nucleus to the cytoplasm. frontiersin.orgmdpi.com This process enhances YBX2 protein expression, which in turn inhibits adipogenesis while promoting myogenesis. frontiersin.orgmdpi.com Genes with hypermethylated 5mC have been found to be significantly involved in pathways that disrupt adipocyte formation and facilitate muscle development. mdpi.com Laboratory experiments have demonstrated that 5mC methylation can effectively reduce fat storage and stimulate the differentiation of muscle cells. mdpi.com

While the involvement of 5mC modification in hepatic lipid metabolism is an area of ongoing research, these findings collectively emphasize its crucial biological role in regulating metabolic processes. mdpi.com

Here is a summary of research findings on 5mC and lipid metabolism:

| Study Focus | Key Finding | Relevant Genes/Proteins Involved |

| NSUN2 suppression in preadipocytes | Promotes lipid accumulation by accelerating cell cycle progression. | NSUN2 |

| ALYREF-mediated transport of YBX2 | Enhances YBX2 expression, inhibiting adipogenesis and promoting myogenesis. | ALYREF, YBX2 |

| Hypermethylated genes in adipose tissue | Involved in pathways disrupting adipocyte formation and facilitating muscle development. | Not specified in detail |

| Laboratory experiments on 5mC methylation | Reduced fat storage and stimulated muscle cell differentiation. | Not specified in detail |

| 5mC and Hippo pathway co-regulation | Potential co-regulation of lipid metabolism. | Hippo pathway components |

Roles in Immune Cell Function and Inflammatory Responses

5mC modification has been recognized for its roles in modulating immune responses and inflammatory processes. frontiersin.orgtandfonline.com RNA methylation, including 5mC, plays a critical role in fine-tuning immune responses to effectively combat infections and prevent tissue damage. mdpi.com

Research indicates that 5mC regulators can influence the tumor microenvironment by affecting inflammation. nih.gov For instance, in CD4+ T cells from patients with Systemic Lupus Erythematosus (SLE), decreased levels of the 5mC writer NSUN2 and methylated 5mC genes have been observed. nih.gov

Tet methylcytosine dioxygenase 2 (Tet2), an enzyme involved in DNA demethylation, also plays a role in regulating inflammatory responses in various immune cells. mdpi.com Studies have shown that Tet2 can repress inflammatory activation of macrophages and promote their alternative activation. mdpi.com In mouse models, the inhibitory effect of Tet2 on inflammatory activation of macrophages in conditions like atherosclerosis, colitis, and peritonitis is regulated through histone deacetylases (HDACs). mdpi.com

Depletion of NSUN2, an m5C methyltransferase, has been shown to lead to an enhanced type I interferon (IFN) response, which significantly inhibits the replication of various RNA and DNA viruses in vitro. pnas.org This 5mC-mediated antiviral innate immunity is also conserved in in vivo mouse models. pnas.org Mechanistically, NSUN2 depletion decreases the host RNA 5mC methylome and enhances polymerase III–transcribed noncoding RNAs that are recognized by RIG-I, triggering enhanced type I IFN signaling. pnas.org This highlights a role for 5mC in regulating innate immunity. pnas.org

Here is a summary of research findings on 5mC and immune function/inflammation:

| Study Focus | Key Finding | Relevant Genes/Proteins Involved |

| 5mC regulators in SLE CD4+ T cells | Decreased levels of NSUN2 and methylated 5mC genes. | NSUN2 |

| Tet2 in inflammatory responses | Represses inflammatory activation and promotes alternative activation of macrophages, regulated by HDACs in some contexts. | Tet2, HDACs |

| NSUN2 depletion and antiviral immunity | Enhanced type I IFN response, inhibiting viral replication, mediated by RIG-I signaling triggered by noncoding RNAs. | NSUN2, RIG-I, noncoding RNAs |

| 5mC regulators and tumor microenvironment | Influence inflammation within the tumor microenvironment. | 5mC regulators |

Influence on Cell Proliferation, Growth, and Apoptosis

5mC modification plays a vital part in regulating fundamental cellular processes such as proliferation, growth, and apoptosis. frontiersin.orgresearchgate.netcenmed.com It is involved in the post-transcriptional regulation of genes that affect these processes. frontiersin.orgresearchgate.net

5mC methylation modification plays a significant role in the initiation and progression of tumors by affecting the proliferation, migration, invasion, and drug sensitivity of tumor cells. frontiersin.orgresearchgate.net This is closely associated with poor tumor prognosis. frontiersin.orgresearchgate.net

5mC-binding proteins, also known as "readers," can specifically recognize 5mC-methylated RNAs and influence RNA stability, nucleocytoplasmic shuttling, and regulate transcription and translation. frontiersin.orgnih.gov At the cellular level, these proteins can enhance the proliferation, migration, and invasion abilities of cancer cells. frontiersin.orgnih.gov They are also correlated with the immune microenvironment and drug resistance of tumors, further accelerating tumor progression. frontiersin.orgnih.gov Examples of 5mC readers include ALYREF, YBX1, YBX2, RAD52, YTHDF2, FMRP, and SRSF2. frontiersin.orgnih.gov

Specific research findings illustrate these roles:

ALYREF deficiency can inhibit hepatocellular carcinoma cell proliferation and tumor growth, and increase the rate of apoptosis. frontiersin.orgnih.gov

Overexpression of YBX1 in hepatocellular carcinoma remodels the tumor microenvironment, increasing immune cell infiltration and PD-L1 transcription. frontiersin.org In esophageal cancer, YBX1 promotes the proliferation, migration, and invasion of cancer cells both in vivo and in vitro. nih.gov

RAD52 is highly expressed in non-small cell lung cancer and regulates cell cycle and apoptosis, correlating with tumor size, differentiation, lymphatic metastasis, and susceptibility. nih.gov

SRSF2 is overexpressed in non-small cell lung cancer and interacts with long non-coding RNAs to up-regulate VEGFR1-i13, affecting the proliferation and invasion of lung cancer cells. nih.gov In neuroendocrine lung tumors, SRSF2 regulates the proliferation of lung cancer cells and promotes cancer progression. researchgate.net

UHRF1 suppression prevents cell proliferation by inducing cell cycle arrest and apoptosis through DNA demethylation. frontiersin.org

Here is a summary of research findings on 5mC and cell proliferation, growth, and apoptosis:

| Study Focus | Key Finding | Relevant Genes/Proteins Involved |

| Overall role in tumorigenesis | Affects proliferation, migration, invasion, and drug sensitivity of tumor cells. | 5mC modification |

| ALYREF deficiency in HCC | Inhibits proliferation and tumor growth, increases apoptosis. | ALYREF |

| YBX1 in HCC and esophageal cancer | Promotes proliferation, migration, invasion; remodels tumor microenvironment in HCC. | YBX1 |

| RAD52 in non-small cell lung cancer | Regulates cell cycle and apoptosis, correlates with tumor characteristics. | RAD52 |

| SRSF2 in non-small cell lung cancer and NETs | Regulates proliferation and promotes progression, interacts with lncRNAs. | SRSF2, lncRNAs |

| UHRF1 suppression | Prevents proliferation by inducing cell cycle arrest and apoptosis via DNA demethylation. | UHRF1 |

Enzymatic Regulation and Molecular Mechanisms of 5 Methylcytosine Dynamics

DNA Methylation (Writers of 5-Methylcytosine)

The establishment and maintenance of DNA methylation patterns are primarily carried out by a family of enzymes known as DNA Methyltransferases (DNMTs). mdpi.commdpi.comresearchgate.net These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the fifth carbon position of cytosine, predominantly within CpG dinucleotides. activemotif.comnumberanalytics.com

DNA Methyltransferases (DNMTs) Classification and Function

Mammalian DNMTs are broadly classified into several groups based on their structure and function: DNMT1, DNMT2, and the DNMT3 family (DNMT3A, DNMT3B, and DNMT3L). mdpi.commdpi.com While DNMT2 primarily methylates RNA, DNMT1 and the DNMT3 family are the key players in DNA methylation. activemotif.comnih.gov

Interactive Table 1: Classification and Primary Function of Mammalian DNMTs

| Enzyme Class | Primary Function | Substrate Preference |

| DNMT1 | Maintenance Methylation | Hemimethylated DNA |

| DNMT3A | De Novo Methylation | Unmethylated DNA |

| DNMT3B | De Novo Methylation | Unmethylated DNA |

| DNMT3L | Regulatory (catalytically inactive) | Assists DNMT3A/3B |

De Novo Methylation Enzymes (DNMT3A, DNMT3B)

DNMT3A and DNMT3B are the primary enzymes responsible for establishing new DNA methylation patterns during development, particularly in gametogenesis and early embryogenesis. mdpi.combohrium.comnovusbio.comscirp.org They exhibit a preference for unmethylated DNA substrates. numberanalytics.com These enzymes are crucial for creating the initial methylation landscape of the genome. bohrium.comportlandpress.com DNMT3A and DNMT3B are multidomain proteins, containing a catalytic C-terminal domain and regulatory N-terminal regions. mdpi.comportlandpress.com The N-terminal regulatory regions, including the PWWP and ADD domains, are involved in recognizing chromatin features and interacting with other proteins, which helps direct DNMT3A and DNMT3B to specific genomic locations for methylation. portlandpress.comoup.com Studies have shown distinct genomic binding patterns for DNMT3A1, DNMT3A2, and DNMT3B isoforms. wikipedia.org

Maintenance Methylation Enzyme (DNMT1)

DNMT1 is the principal enzyme responsible for maintaining existing DNA methylation patterns during DNA replication. mdpi.commdpi.comnovusbio.com It exhibits a strong preference for hemimethylated DNA, which consists of one methylated strand (the parental strand) and one unmethylated strand (the newly synthesized daughter strand). activemotif.compnas.orgwikipedia.org This preferential activity ensures that methylation marks are faithfully copied to the new DNA strand after replication, thereby preserving epigenetic information across cell divisions. mdpi.comwikipedia.org DNMT1 is the most abundant DNMT in mammalian cells. activemotif.com Like the DNMT3 enzymes, DNMT1 is a multi-domain protein with a large N-terminal regulatory region and a C-terminal catalytic domain. mdpi.compnas.org The N-terminal region contains several specialized domains, such as the DMAP1 Binding Domain, Replication Foci-Targeting Sequence (RFTS) domain, CXXC zinc finger domain, and BAH domains, which are involved in its regulation, localization to replication foci, and interaction with other proteins. mdpi.commdpi.comnovusbio.compnas.org While primarily a maintenance methyltransferase, DNMT1 can also catalyze de novo methylation in specific contexts, such as at certain transposable elements. researchgate.netwikipedia.org

Regulatory Factors and Co-factors in DNA Methylation Establishment

The activity and specificity of DNMTs are tightly regulated by a variety of factors, including protein-protein interactions, post-translational modifications, and interactions with chromatin. numberanalytics.comoup.com Regulatory factors and co-factors play crucial roles in recruiting DNMTs to specific genomic sites and modulating their enzymatic activity. For instance, DNMT1 interacts with proteins like PCNA (Proliferating Cell Nuclear Antigen) and UHRF1 (Ubiquitin-like with PHD and Ring Finger Domains 1), which help localize it to the replication fork and recognize hemimethylated DNA. researchgate.netpnas.orgwikipedia.org UHRF1, in particular, is a key cofactor that recruits DNMT1 to hemimethylated sites. researchgate.net

The DNMT3 family interacts with DNMT3L (DNMT3-like), a catalytically inactive protein that stimulates the activity of DNMT3A and DNMT3B, particularly during de novo methylation in early development and the germline. activemotif.comportlandpress.comnih.gov DNMT3L interacts with DNMT3A and DNMT3B and enhances their ability to bind to S-adenosyl-L-methionine (SAM), the methyl donor. creative-diagnostics.com

Chromatin modifications also influence DNMT activity and targeting. Interactions with histone modifications like H3K4me, H3K36me, and H4K20me3 can regulate DNMT activity at CpG islands. oup.com For example, the PWWP domain of DNMT3A and DNMT3B interacts with H3K36me2/3, directing their activity to intergenic regions. oup.com Transcription factors and long noncoding RNAs (lncRNAs) can also contribute to the recruitment of DNMTs to specific promoter regions. mdpi.comoup.comnih.gov Post-translational modifications such as phosphorylation, acetylation, SUMOylation, and ubiquitination also regulate DNMT stability and catalytic activity. oup.comnih.govelifesciences.org For example, phosphorylation of DNMT1 can reduce its activity. nih.gov

Interactive Table 2: Key Regulatory Factors and Co-factors of DNMTs

| Factor/Co-factor | Associated DNMT(s) | Role |

| UHRF1 | DNMT1 | Recruits DNMT1 to hemimethylated DNA |

| PCNA | DNMT1 | Localizes DNMT1 to replication foci |

| DNMT3L | DNMT3A, DNMT3B | Stimulates de novo methylation activity |

| Histone Modifications (e.g., H3K36me) | DNMT3A, DNMT3B | Directs DNMT activity to specific chromatin regions |

| Transcription Factors | DNMTs | Can recruit DNMTs to specific genomic loci |

| lncRNAs | DNMTs | Can recruit DNMTs to specific genomic loci |

| Post-translational Modifications | DNMTs | Regulate stability, activity, and localization |

DNA Demethylation Pathways (Erasers of this compound)

While DNA methylation was initially considered a stable mark, it is now understood to be a dynamic modification that can be actively removed through demethylation pathways. mdpi.comnih.govresearchgate.netmdpi.com Active DNA demethylation involves enzymatic processes that convert 5mC back to unmethylated cytosine.

Ten-Eleven Translocation (TET) Dioxygenases

The Ten-Eleven Translocation (TET) family of enzymes are key players in initiating active DNA demethylation in mammals. mdpi.comnih.govnih.govresearchgate.netembopress.org These enzymes, TET1, TET2, and TET3, are α-ketoglutarate (α-KG)-dependent dioxygenases that catalyze the iterative oxidation of 5mC. researchgate.netwikipedia.orgoatext.comnih.govnih.govnih.gov

The TET-mediated demethylation pathway involves a series of oxidation steps:

TET enzymes convert 5mC to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govwikipedia.orgoatext.comnih.govnih.gov

5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC). wikipedia.orgoatext.comnih.govnih.gov

Finally, 5fC can be oxidized to 5-carboxylcytosine (5caC). wikipedia.orgoatext.comnih.govnih.gov

These oxidized forms of cytosine (5hmC, 5fC, and 5caC) can then be processed through different pathways to achieve demethylation. While 5hmC is considered a relatively stable epigenetic mark and can lead to passive demethylation during replication because it is poorly recognized by DNMT1, 5fC and 5caC are key intermediates in active demethylation. nih.govfrontiersin.orgnih.gov 5fC and 5caC are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG), initiating the Base Excision Repair (BER) pathway, which ultimately replaces the modified cytosine with an unmethylated cytosine. wikipedia.orgoatext.comnih.govnih.govfrontiersin.orgnih.govcellsignal.com

Interactive Table 3: TET-Mediated Oxidation Products of this compound

| Modification | Abbreviation | Role |

| This compound | 5mC | Initial methylated base |

| 5-Hydroxymethylcytosine | 5hmC | First oxidation product, relatively stable mark |

| 5-Formylcytosine | 5fC | Second oxidation product, intermediate in active demethylation |

| 5-Carboxylcytosine | 5caC | Third oxidation product, intermediate in active demethylation |

The enzymatic activity of TET proteins is dependent on co-factors such as Fe²⁺ and α-ketoglutarate, and molecular oxygen. researchgate.netwikipedia.orgnih.govnih.gov Their activity can be modulated by various factors, including metabolites like vitamin C (ascorbate), which can enhance TET activity, and 2-hydroxyglutarate (2-HG), which can inhibit it. researchgate.netacs.org TET proteins also interact with various partner proteins that can regulate their function and recruitment to specific genomic sites. nih.govresearchgate.net

Stepwise Oxidation of this compound to 5-Hydroxymethylcytosine

The conversion of 5mC to 5hmC is the initial and rate-limiting step in the TET-mediated oxidation pathway. wikipedia.orgmdpi.comresearchgate.net This reaction is catalyzed by TET1, TET2, and TET3 enzymes. wikipedia.orgmdpi.comnih.gov The process involves the hydroxylation of the methyl group at the C5 position of cytosine, resulting in the formation of a hydroxymethyl group. wikipedia.orgmdpi.comresearchgate.net This reaction requires the presence of Fe(II) and α-KG as cofactors. wikipedia.orgresearchgate.net

Further Oxidation to 5-Formylcytosine and 5-Carboxylcytosine

Following the formation of 5hmC, TET enzymes can further oxidize this intermediate through iterative reactions. wikipedia.orgmdpi.comresearchgate.netnih.gov The hydroxymethyl group of 5hmC can be oxidized to a formyl group, yielding 5-formylcytosine (5fC). wikipedia.orgmdpi.comresearchgate.net Subsequently, 5fC can be further oxidized to a carboxyl group, resulting in the formation of 5-carboxylcytosine (5caC). wikipedia.orgmdpi.comresearchgate.net These sequential oxidation steps are also catalyzed by TET enzymes and require the same cofactors, Fe(II) and α-KG. wikipedia.orgresearchgate.net While 5hmC is often considered a stable epigenetic mark itself, 5fC and 5caC are generally viewed as intermediates in the active demethylation pathway. mdpi.combiomodal.comfrontiersin.org

Non-catalytic Roles and Protein Interactions of TET Enzymes

Beyond their well-established catalytic activity in oxidizing 5mC, TET proteins also possess non-catalytic functions that influence gene regulation and epigenetic landscapes. tandfonline.comnih.gov These non-catalytic roles often involve interactions with other proteins, including epigenetic modifiers. nih.govresearchgate.net For instance, TET proteins have been shown to interact with O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), linking TETs to other epigenetic control mechanisms like histone modifications. tandfonline.comresearchgate.netoup.combiorxiv.org These interactions can influence transcription independently of TETs' catalytic activity. oup.combiorxiv.org TET1 and TET3 contain a CXXC domain that aids in targeting them to CpG-rich sequences, while TET2 requires interaction with other DNA-binding proteins for DNA engagement due to the lack of this domain. researchgate.netoup.com Non-catalytic functions of TET proteins can contribute to transcriptional activation or repression through interactions with various protein complexes. researchgate.netoup.com

Base Excision Repair (BER) Pathway in Active Demethylation

The oxidized forms of 5mC, particularly 5fC and 5caC, are key substrates for the Base Excision Repair (BER) pathway in the context of active DNA demethylation. wikipedia.orgmdpi.comresearchgate.netoup.com Thymine DNA glycosylase (TDG) plays a crucial role in this process by recognizing and excising 5fC and 5caC from the DNA strand. wikipedia.orgmdpi.comresearchgate.netoup.com This excision creates an abasic site (AP site). researchgate.netchinesechemsoc.org The BER machinery then processes the abasic site, leading to the insertion of an unmodified cytosine and effectively completing the demethylation process. wikipedia.orgmdpi.comresearchgate.netoup.com While the TET-TDG-BER pathway is a well-characterized mechanism for active demethylation, alternative mechanisms, such as direct decarboxylation of 5caC, have also been proposed. chinesechemsoc.org

Other Putative Demethylases (e.g., ALKBH1)

While TET enzymes are the primary initiators of active DNA demethylation through oxidation, other enzymes have been investigated for potential demethylase activity on 5mC or its derivatives. AlkB homolog 1 (ALKBH1), a member of the AlkB family of dioxygenases, has been reported to exhibit enzymatic activity against various substrates, including 5mC. nih.govnih.gov ALKBH1 is an Fe(II)- and α-ketoglutarate-dependent dioxygenase. nih.govnih.gov Although there is ongoing debate regarding the full spectrum and significance of ALKBH1's enzymatic activities, some studies suggest it can catalyze the demethylation of 5mC. nih.govnih.gov ALKBH1 has also been reported to have activity on other modified bases in both DNA and RNA. nih.govnih.govsci-hub.seoup.com

RNA this compound Modifying Enzymes

This compound (m⁵C) is also found as a modification in various RNA species, including tRNAs, mRNAs, rRNAs, and other non-coding RNAs. nih.govoup.com The dynamic regulation of RNA m⁵C is mediated by a set of proteins categorized as "writers," "readers," and "erasers," analogous to the regulation of DNA modifications. nih.govoup.comoup.com

The "writers" are the RNA m⁵C methyltransferases (RCMTs) responsible for depositing the methyl group onto cytosine bases in RNA. nih.govoup.com This family includes the NOL1/NOP2/SUN domain (NSUN) family proteins (NSUN1 to NSUN7 in humans) and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1). nih.govoup.com NSUN2 and NSUN6 have been identified as main mRNA m⁵C writers, although NSUN5, an rRNA m⁵C methyltransferase, can also modify mRNA. life-science-alliance.org

"Erasers" are enzymes that remove the m⁵C modification from RNA. nih.govoup.com Ten-eleven translocation (TET) family proteins, known for their role in DNA demethylation, can also oxidize m⁵C in RNA to hydroxymethylcytosine (hm⁵C). nih.govoup.com ALKBH1 is also considered an RNA m⁵C methylation eraser, capable of converting m⁵C to hm⁵C and 5-formylcytosine (f⁵C) in certain tRNAs. oup.comoup.com

RNA Methyltransferases (e.g., NSUN Family, TRDMT1/DNMT2)

The primary enzymes responsible for catalyzing the formation of 5mC in RNA are members of the NOL1/NOP2/SUN (NSUN) family (NSUN1-NSUN7) and the methyltransferase homologue TRDMT1, also known as DNMT2. nih.govoup.comfrontiersin.org These enzymes transfer a methyl group to the fifth carbon atom of cytosine residues in RNA. frontiersin.org

The NSUN family members exhibit specificity for different RNA species and cellular compartments. For instance, NSUN2, NSUN5, NSUN6, NSUN7, and NOP2 are primarily involved in mediating 5mC modification on mRNA, tRNA, 28S rRNA, and non-coding RNA within the nucleus. nih.govd-nb.info In mitochondria, NSUN2 and NSUN3 methylate tRNA, while NSUN4 methylates 12S rRNA, contributing to mitochondrial ribosome assembly. nih.govd-nb.infomdpi.com NSUN2 is noted for its broad substrate specificity, targeting numerous tRNAs and non-coding RNAs, and has also been identified as an mRNA methyltransferase. oup.comd-nb.info

TRDMT1 (DNMT2), despite being a DNA methyltransferase homologue, specifically methylates aspartic acid tRNA (tRNAAsp). oup.com It plays a role in precise peptide synthesis and is necessary for cell differentiation and protein synthesis. d-nb.info TRDMT1 is also involved in regulating mRNA methylation and affects cell migration and invasion. d-nb.info Under cellular stress, TRDMT1 can localize to cytoplasmic stress granules and RNA-processing bodies. d-nb.info

The common characteristics of RNA m5C methyltransferases include a catalytic domain with a structural core of approximately 270 amino acids and an S-adenosyl methionine-binding site. oup.com

Here is a table summarizing some of the RNA methyltransferases and their targets:

| Enzyme Family/Name | Substrates (Examples) | Cellular Localization (Examples) | References |

| NSUN Family | mRNA, tRNA, rRNA, ncRNA, eRNA | Nucleus, Mitochondria | oup.comnih.govoup.com |

| NSUN2 | tRNA, ncRNA, mRNA, mitochondrial tRNA | Nucleus, Mitochondria | nih.govoup.comd-nb.info |

| NSUN3 | Mitochondrial tRNA | Mitochondria | nih.govd-nb.infomdpi.com |

| NSUN4 | 12S rRNA | Mitochondria | nih.govd-nb.infomdpi.com |

| NSUN5 | rRNA, mRNA, ncRNA | Nucleus | nih.govd-nb.info |

| NSUN6 | tRNA, mRNA | Nucleus | nih.govd-nb.infomdpi.com |

| NSUN7 | mRNA, ncRNA, eRNA | Nucleus | nih.govd-nb.infomdpi.com |

| TRDMT1/DNMT2 | tRNA (tRNAAsp), mRNA | Cytoplasm, Nucleus | nih.govoup.comfrontiersin.orgd-nb.info |

Proposed RNA Demethylases (e.g., TET Family on RNA m5C)

While the enzymatic removal of 5mC from DNA is well-established, the existence and mechanisms of dedicated RNA demethylases for 5mC are still areas of active research. nih.gov Some studies suggest that the Ten-Eleven Translocation (TET) family of enzymes may play a role in RNA demethylation of 5mC. oup.comijbs.comnih.gov

The precise mechanisms and the extent to which TET enzymes function as dedicated RNA demethylases for 5mC, compared to their established role in DNA demethylation, remain under investigation. nih.gov

This compound Binding Proteins (Readers)

The biological effects of 5mC are often mediated by proteins that can specifically recognize and bind to 5mC-modified nucleic acids. These proteins are referred to as "readers." nih.govresearchgate.netfrontiersin.org

RNA this compound Readers (e.g., ALYREF, YBX1, YBX2, FMRP, SRSF2)

Specific proteins have been identified that can recognize and bind to 5mC-modified RNA, influencing the fate and function of these RNA molecules. nih.govfrontiersin.org Known RNA 5mC reader proteins include ALYREF, YBX1, YBX2, FMRP, and SRSF2, among others like RAD52 and YTHDF2. nih.govijbs.comfrontiersin.orgnih.govresearchgate.net

These reader proteins can specifically recognize m5C-methylated RNAs and affect various aspects of RNA metabolism, including stability, nucleocytoplasmic shuttling, transcription, and translation. frontiersin.org

ALYREF: Aly/REF export factor (ALYREF) is an mRNA m5C reader that contains a canonical RNA-binding motif and is mainly involved in binding regions in mRNA related to nuclear export. nih.govijbs.comoup.com

YBX1: Y-box binding protein 1 (YBX1) is a multifunctional protein with a cold-shock domain that has a strong affinity for m5C-modified mRNA. ijbs.comoup.com It recognizes and can maintain the stability of its target m5C-marked mRNAs. nih.gov

YBX2: YBX2, a homologous protein of YBX1, is another identified m5C binding protein that interacts with m5C-modified RNAs. nih.govijbs.com

FMRP: Fragile X mental retardation protein (FMRP) is an m5C reader that may coordinate the actions of m5C writers and erasers. nih.gov

SRSF2: Serine/arginine-rich splicing factor 2 (SRSF2) has also been identified as an m5C reader, suggesting a potential role for m5C in regulating alternative splicing by recruiting SRSF2. nih.govijbs.comnih.gov

These RNA reader proteins can function independently or in concert to perform complex epigenetic regulation of genes. frontiersin.orgresearchgate.net

Here is a table listing some of the identified RNA this compound reader proteins and their reported functions:

| Reader Protein | Reported Functions (Examples) | References |

| ALYREF | mRNA nuclear export, binds 5'- and 3'- regions of mRNA | nih.govijbs.comoup.com |

| YBX1 | mRNA stability, binds m5C-modified mRNA via cold shock domain | ijbs.comoup.comnih.gov |

| YBX2 | Interacts with m5C-modified RNA | nih.govijbs.com |

| FMRP | May coordinate m5C writers and erasers | nih.gov |

| SRSF2 | Potential regulator of alternative splicing | nih.govijbs.comnih.gov |

Methodologies for Detection and Quantification of 5 Methylcytosine and Its Derivatives

DNA 5-Methylcytosine Profiling Techniques

Numerous techniques are employed to profile 5mC in DNA, ranging from targeted approaches to genome-wide analyses. These methods often aim to determine the presence, location, and abundance of 5mC residues.

Chromatographic and Spectrometric Approaches (e.g., HPLC, LC-MS/MS, Mass Spectrometry)

Chromatographic and mass spectrometry-based methods offer high sensitivity and selectivity for the quantitative analysis of 5mC and its oxidized derivatives in genomic DNA. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), such as LC-MS/MS, is widely used for determining the total (genome-wide) levels of 5mC and its oxidation products. These methods can quantify 5mC, 5-hydroxymethylcytosine (B124674) (5hmC), 5-formyl-2′-deoxycytidine (5fC), and 5-carboxyl-2′-deoxycytidine (5caC) in genomic DNA from various biological samples.

A method using HPLC-ESI-MS/MS in electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) has been developed for the simultaneous detection and quantification of global 5mC and 5hmC levels in genomic DNA from nervous-system derived samples. This approach offers high sensitivity, selectivity, and precision for determining global changes in these epigenetic modifications. Chemical derivatization coupled with LC-ESI-MS/MS analysis has also been developed to simultaneously determine 5mC and its oxidation products with high sensitivity. Using this method, 5mC, 5hmC, 5fC, and 5caC were successfully quantified in genomic DNA from human colorectal carcinoma (CRC) tissues and tumor-adjacent normal tissues. The results demonstrated significant depletion of 5hmC, 5fC, and 5caC in tumor tissues compared to tumor-adjacent normal tissues, suggesting these modifications could serve as potential biomarkers for the early detection and prognosis of CRC.

Quantitative detection of 5hmC by HPLC-MS or HPLC-MS/MS has been performed by several research groups. For instance, a highly sensitive and accurate HPLC-MS/MS method using isotopes was used to precisely determine the levels of 5hmC and 5mC in colorectal cancer, showing that 5hmC levels were reduced by approximately six times in tumors compared with adjacent normal tissue.

Here is an example of quantitative data from an LC-MS/MS method for the analysis of deoxyribonucleosides:

| Modification | LOD (fmol) | LOQ (fmol) |

| 5-methyl-2′-deoxycytidine (5-mdC) | 0.06 | 0.20 |

| 5-hydroxymethyl-2′-deoxycytidine (5-hmdC) | 0.19 | 0.64 |

Note: This table presents limits of detection (LOD) and limits of quantification (LOQ) for the deoxyribonucleoside forms of 5mC and 5hmC as determined by a specific cHILIC/in-source fragmentation/tandem mass spectrometry system.

Bisulfite Sequencing (Whole-Genome Bisulfite Sequencing, Reduced Representation Bisulfite Sequencing)

Bisulfite sequencing (BS-Seq) is a widely used method for analyzing DNA methylation at single-nucleotide resolution. The principle involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated forms of cytosine, including 5mC and 5hmC, largely unchanged. After sequencing the bisulfite-treated DNA, the converted unmethylated cytosines are read as thymines, allowing for the identification of methylated cytosines by comparing the obtained sequence reads to the original reference genome.

Whole-Genome Bisulfite Sequencing (WGBS): WGBS provides a comprehensive, genome-wide methylation profile at single-base resolution. It is considered a gold standard method for obtaining high-resolution methylome profiles across the entire genome and is suitable for systematically and comprehensively studying genome-wide methylation status. WGBS is a species-agnostic method that can be applied to samples from almost any species where DNA methylation on cytosine is of interest. However, a significant limitation of standard bisulfite sequencing, including WGBS, is its inability to distinguish between 5mC and 5hmC, as both are read as cytosine after conversion. The high cost associated with sequencing the entire genome can also be a consideration.

Reduced Representation Bisulfite Sequencing (RRBS): RRBS is a more cost-effective approach that focuses on analyzing methylation in CpG-rich regions, such as CpG islands and promoters. This method uses methylation-insensitive restriction enzymes, typically MspI in mammals, to digest genomic DNA, enriching for CpG-dense fragments before bisulfite conversion and sequencing. RRBS provides single-nucleotide resolution data for the targeted regions and requires fewer sequencing reads compared to WGBS, making it more cost-effective for large-scale studies. By focusing on CpG-rich regions, RRBS can cover a significant portion of promoters, CpG islands, and gene bodies. However, RRBS only covers approximately 15% of the entire methylome, potentially missing methylation information in non-CpG-rich regions, and it cannot distinguish between 5mC and 5hmC.

Oxidative Bisulfite Sequencing (oxBS-Seq) for Distinction of 5-Hydroxymethylcytosine from this compound

Oxidative bisulfite sequencing (oxBS-Seq) is a modified bisulfite sequencing approach specifically designed to differentiate between 5mC and 5hmC at single-base resolution. The method involves an initial step of selective chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC) using a chemical oxidant, while 5mC remains unchanged. Following oxidation, the DNA is treated with sodium bisulfite. Unlike 5mC and 5hmC, 5fC is susceptible to bisulfite-induced deamination and is converted to uracil, which is subsequently read as thymine (B56734) during sequencing. Consequently, after oxBS-Seq, the only base that is not deaminated and is read as cytosine is 5mC, providing a positive readout of 5mC levels.

To determine the levels of 5hmC, the results from an oxBS-Seq experiment are compared with those from a standard bisulfite sequencing experiment performed on a separate aliquot of the same DNA sample. Since standard bisulfite sequencing reads both 5mC and 5hmC as cytosine, the difference in cytosine calls between the standard BS-Seq and oxBS-Seq datasets corresponds to the level of 5hmC. A key advantage of oxBS-Seq is its ability to clearly differentiate and precisely identify 5mC from 5hmC at single-base resolution across the genome. However, a potential drawback is significant DNA loss that can occur during the oxidation step.

Methylation-Sensitive Restriction Enzyme Assays

Methylation-sensitive restriction enzyme assays leverage the differential activity of certain restriction enzymes based on the methylation status of their recognition sequences. Methylation-sensitive restriction enzymes (MSREs) are inhibited from cleaving their recognition site if a cytosine within that site is methylated. By contrast, methylation-insensitive isoschizomers recognize the same DNA sequence but cleave regardless of the methylation status.

By digesting genomic DNA with methylation-sensitive enzymes, either alone or in parallel with their methylation-insensitive isoschizomers, and then analyzing the resulting DNA fragments using techniques like PCR (e.g., MSRE-qPCR), gel electrophoresis, or sequencing, the methylation status of specific recognition sites can be determined. This approach can be used for locus-specific methylation analysis. For example, the isoschizomer pair HpaII and MspI, which recognize the sequence CCGG, are commonly used for detecting 5mC at this site. HpaII cleavage is blocked by methylation of the internal cytosine, while MspI cleaves regardless of methylation. Some restriction enzymes have been reported to differentiate between 5mC and 5hmC, such as PvuRts1 I, which is specific to 5hmC DNA.

RNA this compound Mapping Techniques

Beyond DNA, 5mC also exists as a post-transcriptional modification in various RNA species (m5C), influencing their function and regulation. Techniques for mapping m5C in RNA have been developed, often adapted from DNA methylation analysis methods.

RNA bisulfite sequencing (RNA-BisSeq) is considered a gold standard technique for detecting m5C in RNA. Similar to its DNA counterpart, RNA-BisSeq involves treating RNA with bisulfite, which deaminates unmethylated cytosines to uracil while m5C residues remain unconverted. Subsequent reverse transcription and high-throughput sequencing allow for the identification and mapping of m5C sites at single-nucleotide resolution across the transcriptome. This technique has been successfully applied to provide a global view of m5C in various RNA types and organisms. However, the bisulfite treatment process can lead to RNA degradation.

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq), also known as m5C-RIP-seq, is another widely used method for mapping m5C in RNA. This antibody-based technique utilizes m5C-specific antibodies to enrich RNA fragments containing the methylation mark. The enriched RNA is then sequenced to identify regions with m5C modifications. MeRIP-seq provides a transcriptome-wide profile of m5C distribution but typically offers lower resolution compared to RNA bisulfite sequencing, yielding methylation peaks rather than single-nucleotide resolution. Other antibody-based methods, such as m5C methylation individual nucleotide resolution crosslinking immunoprecipitation (m5C-miCLIP) and photo-crosslinking-assisted m5C sequencing (PA-m5C), have been developed to achieve single-nucleotide resolution mapping of m5C in RNA.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been employed for the detection of m5C in RNA. This approach can be particularly useful for identifying methylated sites in highly abundant and stable non-coding RNAs like tRNAs and rRNAs. Furthermore, LC-MS/MS has been used to demonstrate the presence of 5hmC in RNA.

RNA Bisulfite Sequencing